

Nuclear Magnetic Resonance Spectral Data of 4-Methoxybenzyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for **4-Methoxybenzyl chloride**. The information is curated for professionals in research and development who require accurate and detailed spectral information for compound characterization and quality control.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Methoxybenzyl chloride** exhibits characteristic signals corresponding to the aromatic, benzylic, and methoxy protons. The data presented here has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data for **4-Methoxybenzyl Chloride**

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
H-2, H-6	~7.30	Doublet	2H
H-3, H-5	~6.89	Doublet	2H
-CH ₂ Cl	~4.57	Singlet	2H
-OCH ₃	~3.81	Singlet	3H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of **4-Methoxybenzyl chloride**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for **4-Methoxybenzyl Chloride**

Carbon	Chemical Shift (δ) ppm
C-4	~159.6
C-1	~130.3
C-2, C-6	~130.0
C-3, C-5	~114.1
-OCH ₃	~55.3
-CH ₂ Cl	~46.2

Experimental Protocol

The following is a generalized experimental protocol for acquiring NMR spectra of **4-Methoxybenzyl chloride**, based on standard laboratory practices.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **4-Methoxybenzyl chloride**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[4\]](#)
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

- Nucleus: ^1H and ^{13}C .
- Solvent: CDCl_3 .^[5]
- Temperature: Standard probe temperature (e.g., 298 K).
- ^1H NMR Acquisition:
 - A standard single-pulse experiment is typically used.
 - The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance the signal of quaternary carbons.
 - The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
 - A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.
- Integration of the ^1H NMR signals is performed to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **4-Methoxybenzyl chloride** with the atom numbering used for the NMR assignments in the tables above.

Caption: Molecular structure of **4-Methoxybenzyl chloride** with atom numbering for NMR assignments.

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